molecular formula C7H4N4O4 B015122 5,6-Dinitro-1H-indazole CAS No. 59601-91-1

5,6-Dinitro-1H-indazole

Cat. No. B015122
Key on ui cas rn: 59601-91-1
M. Wt: 208.13 g/mol
InChI Key: TXKLPRHOQGGDQY-UHFFFAOYSA-N
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Patent
US09315513B2

Procedure details

By referring to the Step 1 of Example 7, 6-nitroindazole (5 g, 30.7 mmol), 35 mL of acetic acid, concentrated HNO3 (3.6 mL, 181.6 mmol), were used to obtain a product (1.8 g, 28.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
28.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[N+:13]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:4]=1[N+:1]([O-:3])=[O:2])[NH:10][N:9]=[CH:8]2)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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